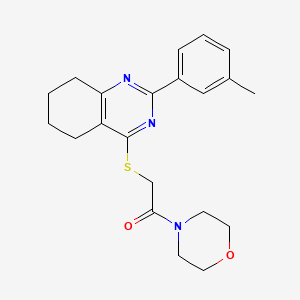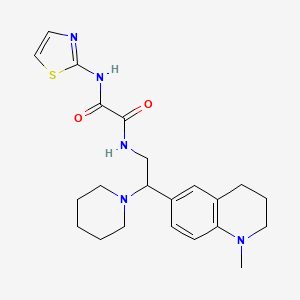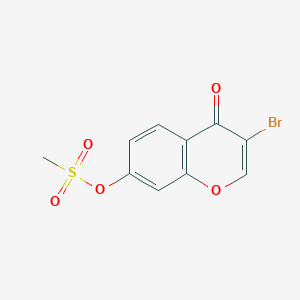
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” is a chemical compound with the molecular formula C10H7BrO5S and a molecular weight of 319.13. It is related to the class of compounds known as coumarins , which are a type of oxa-heterocycle consisting of a benzene ring fused with an α-pyrone nucleus .
Synthesis Analysis
While specific synthesis methods for “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” were not found, related compounds have been synthesized using various methods. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule, respectively . Additionally, density functional theory (DFT) calculations can be used to study the geometrical parameters, bond lengths, and bond angles .Chemical Reactions Analysis
The chemical reactions involving “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be studied using various techniques. For example, electrospray ionization mass spectrometry (ESI-MS) can be used to study the fragmentation routes of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” can be analyzed using various techniques. For instance, the melting point can be determined experimentally . Additionally, NMR spectroscopy can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Manganese Dioxide-Methanesulfonic Acid Promoted Alkylation
A study by Liu et al. (2013) describes a manganese dioxide (MnO2) and methanesulfonic acid (CH3SO3H) oxidation system used to efficiently promote direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This process highlights the utility of methanesulfonic acid in facilitating oxidative alkylation reactions under environmentally friendly conditions (Liu et al., 2013).
Ring Opening of Epoxy Alcohol Methanesulfonates
Gao et al. (1991) investigated the reaction of 2,3-epoxy-1-ol methanesulfonates with diethylaluminum chloride, leading to regioselectively corresponding 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates. The study demonstrates the use of methanesulfonates in ring-opening reactions to produce structurally defined products with high yields (Gao et al., 1991).
Synthesis of Bis(4-hydroxy-2H-chromen-2-ones)
Qi et al. (2014) achieved efficient synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) via a methanesulfonic acid-catalyzed, microwave-assisted reaction. This study highlights the role of methanesulfonic acid in catalyzing reactions that form complex organic molecules, showcasing its potential in the synthesis of chromen derivatives (Qi et al., 2014).
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, a stable strong acid important in the biogeochemical cycling of sulfur. The study provides insights into how methanesulfonic acid is utilized by aerobic bacteria as a sulfur source, indicating its environmental significance and potential applications in biotechnology (Kelly & Murrell, 1999).
Direcciones Futuras
The future directions for research on “3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate” could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmacological activities could be investigated further, given the diverse activities exhibited by related coumarin compounds .
Propiedades
IUPAC Name |
(3-bromo-4-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO5S/c1-17(13,14)16-6-2-3-7-9(4-6)15-5-8(11)10(7)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNZKXUPBJKEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

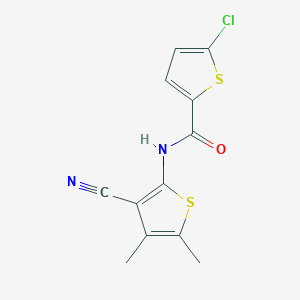
![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)
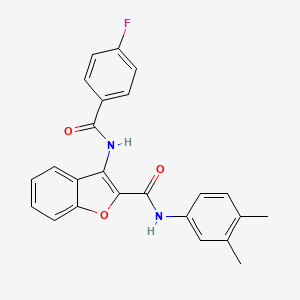
![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)
![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)
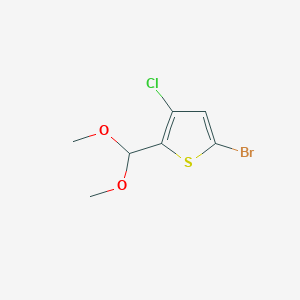
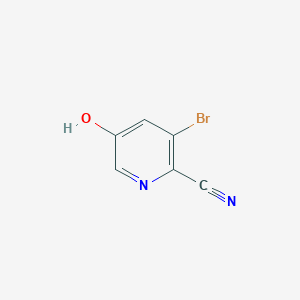
![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)

![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)
